6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine
Description
6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by its complex structure, which includes a morpholine ring, phenoxyphenyl, and phenyl groups attached to a triazine core
Properties
IUPAC Name |
6-morpholin-4-yl-2-N-(4-phenoxyphenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-3-7-19(8-4-1)26-23-28-24(30-25(29-23)31-15-17-32-18-16-31)27-20-11-13-22(14-12-20)33-21-9-5-2-6-10-21/h1-14H,15-18H2,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXBXCJQHWXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of the morpholine ring and phenyl groups is achieved through nucleophilic substitution reactions. For instance, reacting cyanuric chloride with morpholine and aniline derivatives in the presence of a base like triethylamine.
Phenoxyphenyl Group Addition: The phenoxyphenyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine
- 6-morpholino-N-(4-phenoxyphenyl)pyridazine-3-carboxamide
Comparison
Compared to similar compounds, 6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups. The presence of the morpholine ring and phenoxyphenyl group provides distinct chemical properties, such as increased solubility and specific reactivity patterns. These features make it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.
Biological Activity
6-morpholino-N2-(4-phenoxyphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article summarizes the biological activity of this compound, with a focus on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound belongs to the class of 1,3,5-triazines, characterized by a triazine ring substituted with various functional groups. Its structure is crucial for its biological activity and can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231) and prostate cancer cells (DU145).
- Inhibition Studies :
-
Mechanism of Action :
- The mechanism involves the selective inhibition of pathways critical for cancer cell proliferation. It targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .
- Western blot analyses have indicated that treatment with this compound results in reduced phosphorylation of AKT, a key player in cell survival and growth signaling .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl rings significantly influence the biological activity:
- Electron-donating groups in the para position of the R1 phenyl ring enhance antiproliferative properties.
- Conversely, combinations of para-substituted phenyls at both R1 and R2 positions can diminish activity unless specific substitutions are employed .
Data Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB231 | 10 | PI3K/mTOR inhibition |
| Other derivatives | DU145 | 15 | Varies based on substitution |
| Other derivatives | SKBR-3 | >30 | Hormone-dependent resistance |
| Other derivatives | MCF-7 | >30 | Hormone-dependent resistance |
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Case Study on MDA-MB231 Cells :
- Combination Therapies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
